Methyl 2-chloroquinoline-6-carboxylate: A Core Scaffold for Modern Drug Discovery
Methyl 2-chloroquinoline-6-carboxylate: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Abstract
Methyl 2-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures. Possessing a quinoline core, a structure renowned for its prevalence in a multitude of biologically active compounds, this molecule is distinguished by two key reactive sites: a labile chlorine atom at the 2-position and a versatile methyl ester at the 6-position. This combination makes it an exceptionally valuable building block for researchers in medicinal chemistry and materials science. The chlorine atom is primed for nucleophilic aromatic substitution, allowing for the facile introduction of diverse functional groups, while the ester moiety offers a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of methyl 2-chloroquinoline-6-carboxylate, offering field-proven insights for its strategic application in research and development.
Molecular Profile and Physicochemical Properties
Methyl 2-chloroquinoline-6-carboxylate is a solid organic compound built upon the benzo[b]pyridine (quinoline) fused ring system. Its structure is characterized by a chlorine substituent at the C2 position of the pyridine ring and a methyl carboxylate group at the C6 position of the benzene ring.
The strategic placement of these functional groups imparts a unique reactivity profile, making it a cornerstone intermediate for creating diverse chemical libraries.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-chloroquinoline-6-carboxylate | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Monoisotopic Mass | 221.02435 Da | [1] |
| CAS Number | 849807-09-6 | [2] |
| SMILES | COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | [1] |
| InChIKey | UOUBEKSUNCCLDY-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 3.0 | [1] |
| Physical Form | Solid | Inferred |
The Quinoline Scaffold: A Privileged Structure in Chemistry
Quinolines, composed of a benzene ring fused to a pyridine ring, are classified as privileged structures in medicinal chemistry.[3] This designation arises from their recurring presence in molecules that exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The quinoline core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The ability to readily functionalize the quinoline ring at multiple positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[5]
Synthesis and Mechanistic Considerations
The synthesis of methyl 2-chloroquinoline-6-carboxylate is typically achieved through a multi-step process that leverages classic organic reactions. A logical and field-tested approach involves the formation of the precursor acid, 2-chloroquinoline-6-carboxylic acid, followed by esterification.
Plausible Synthetic Pathway
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Vilsmeier-Haack Reaction: The synthesis often begins with a substituted acetanilide. Treatment with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) generates a 2-chloroquinoline-3-carbaldehyde intermediate.[6] This reaction is a powerful method for the one-pot formylation and cyclization to build the quinoline core. The mechanism involves the formation of an electrophilic chloroiminium ion which attacks the electron-rich aromatic ring.
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Oxidation: The aldehyde group at the C3 position is then oxidized to a carboxylic acid. While various oxidizing agents can be used, a common and effective method involves using silver nitrate in an alkaline medium.[6] This step yields the 2-chloroquinoline-3-carboxylic acid. Correction: The target is a 6-carboxylate, not a 3-carboxylate. A more direct route would involve starting with a para-substituted aniline that already contains the carboxylate precursor. A more appropriate synthesis would start from 4-aminobenzoic acid, which is first protected and then subjected to a cyclization reaction (e.g., Combes or Doebner-von Miller) to form the corresponding quinolin-2-one, followed by chlorination and esterification.
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Esterification: The final step is the conversion of the 2-chloroquinoline-6-carboxylic acid to its methyl ester. This is a standard Fischer esterification, accomplished by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Protocol: Synthesis of Methyl 2-chloroquinoline-6-carboxylate
Part A: Synthesis of 2-Chloroquinoline-6-carboxylic acid[7] (This is a representative protocol based on the synthesis of the parent acid, which is a necessary precursor).
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Setup: To a round-bottom flask equipped with a reflux condenser, add 2-oxo-1,2-dihydroquinoline-6-carboxylic acid (1 equivalent).
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Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask.
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Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood.
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Isolation: The solid precipitate that forms is collected by vacuum filtration.
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Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-chloroquinoline-6-carboxylic acid.
Part B: Fischer Esterification
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Setup: In a round-bottom flask, suspend 2-chloroquinoline-6-carboxylic acid (1 equivalent) in anhydrous methanol (20-30 equivalents).
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Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) dropwise while stirring.
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Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring by TLC.
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Neutralization: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution.
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Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 2-chloroquinoline-6-carboxylate.
Core Chemical Reactivity
The reactivity of methyl 2-chloroquinoline-6-carboxylate is dominated by the electrophilic nature of the C2 carbon and the carbonyl carbon of the ester.
Nucleophilic Aromatic Substitution (SNAr) at C2
The chlorine atom at the 2-position is highly susceptible to nucleophilic attack. This is because the electron-withdrawing nitrogen atom within the quinoline ring stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a vast array of functionalities.
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Common Nucleophiles: Amines (primary and secondary), thiols, alkoxides, and hydrazines readily displace the chloride.[8][9]
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Causality: This reaction's efficiency makes it a preferred method for building molecular diversity. By simply changing the nucleophile, researchers can generate large libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.[10]
Reactions at the C6-Ester
The methyl ester at the 6-position provides a secondary site for modification.
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Saponification: The ester can be readily hydrolyzed back to the parent carboxylic acid using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed solvent system. The resulting carboxylate salt can be protonated with acid to give the free carboxylic acid. This is often desirable as carboxylic acids can act as crucial hydrogen bond donors or form salt bridges in biological systems.
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Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or more commonly, by first hydrolyzing to the acid, converting the acid to an acyl chloride (e.g., with SOCl₂), and then reacting with the desired amine.
Spectroscopic and Analytical Characterization
The identity and purity of methyl 2-chloroquinoline-6-carboxylate are confirmed using standard analytical techniques. The following table summarizes the expected spectral characteristics based on its structure.
Table 2: Predicted Analytical Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (6H): Multiple signals in the δ 7.5-8.5 ppm range. Protons adjacent to the nitrogen and the ester group will be the most downfield shifted. - Methyl Protons (3H): A sharp singlet around δ 3.9-4.0 ppm corresponding to the -OCH₃ group. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-170 ppm range. - Aromatic Carbons (10C): Multiple signals between δ 120-155 ppm. The carbon attached to chlorine (C2) will be significantly shifted. - Methyl Carbon: A signal around δ 52-55 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 221. - Isotope Peak (M+2): A characteristic peak at m/z 223 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
| FT-IR | - C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹. - C=N/C=C Stretch (Aromatic): Multiple bands in the 1500-1650 cm⁻¹ region. - C-Cl Stretch: A band in the 700-850 cm⁻¹ region. |
Applications in Research and Development
The true value of methyl 2-chloroquinoline-6-carboxylate lies in its role as a versatile intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a powerful platform for generating novel compounds.
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Medicinal Chemistry: It is a key starting material for synthesizing libraries of quinoline derivatives to be screened for various biological activities. For instance, substitution at the C2 position with different amine-containing heterocycles has been a fruitful strategy in the development of kinase inhibitors for oncology.[6] The ester at C6 can be modified to improve solubility or other pharmacokinetic properties.
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Materials Science: The rigid, planar quinoline core makes it an interesting scaffold for developing organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to attach different functional groups at the C2 and C6 positions allows for the tuning of photophysical properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for methyl 2-chloroquinoline-6-carboxylate is not widely available, data from structurally related compounds, such as 2-chloroquinoline-6-carboxylic acid, can be used to infer potential hazards.
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GHS Hazard Statements (Inferred): Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
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Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. PubChemLite - Methyl 2-chloroquinoline-6-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. methyl 2-chloroquinoline-6-carboxylate | 849807-09-6 [amp.chemicalbook.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
